

Application Notes and Protocols for the Detection of the SOX30 C1432T Mutation

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Introduction to SOX30 and the C1432T Mutation

The SRY-Box Transcription Factor 30 (SOX30) is a crucial protein in the SOX family of transcription factors, which are known for their roles in embryonic development and cell fate determination.[1][2] Encoded by the SOX30 gene, this protein is particularly noted for its testis-specific expression and its vital role in spermatogenesis, the process of male germ cell development.[2][3] SOX30 contains a highly conserved High-Mobility Group (HMG) box domain that facilitates DNA binding, a characteristic feature of the SOX protein family.[4]

Functionally, SOX30 acts as a transcriptional regulator that can both activate and repress gene expression. It is essential for activating the genetic program in postmeiotic haploid cells during the later stages of sperm development. Studies in mice have demonstrated that the absence of SOX30 leads to a halt in spermatogenesis, resulting in male infertility. In humans, mutations within the SOX30 gene have been identified in patients with non-obstructive azoospermia, a condition characterized by the absence of sperm in the ejaculate. Beyond its role in fertility, SOX30 has also been implicated in cancer, where it can act as a tumor suppressor by activating p53-mediated apoptosis and inhibiting the Wnt/ β -catenin signaling pathway.

The C1432T mutation refers to a hypothetical single nucleotide polymorphism (SNP) within the coding sequence of the SOX30 gene, where a cytosine (C) at position 1432 is replaced by a thymine (T). While this specific mutation has not been extensively documented in published literature, its detection serves as a practical example for the application of various molecular

diagnostic techniques. The identification of such SNPs is critical for both basic research into SOX30 function and for clinical applications, including the diagnosis of male infertility and the characterization of certain cancers. These application notes provide detailed protocols for the detection of the SOX30 C1432T mutation, adaptable for the discovery of other novel SNPs.

Experimental Protocols for SNP Detection

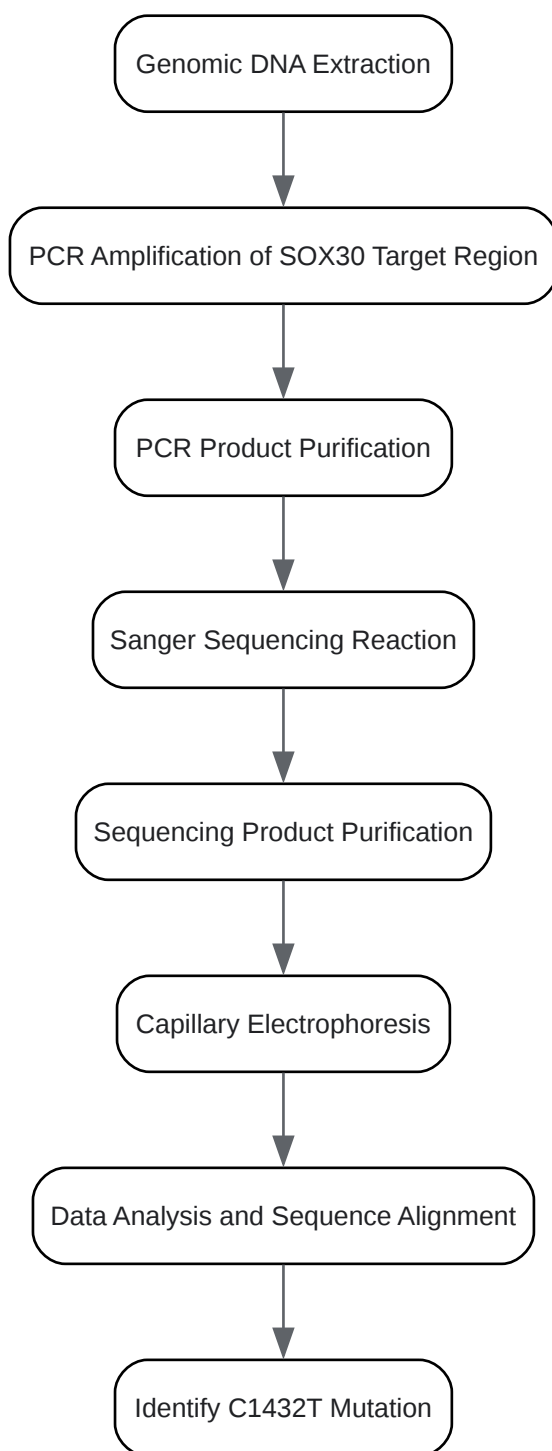
Several robust methods are available for the detection of single nucleotide polymorphisms. The choice of method often depends on factors such as the required throughput, cost, and the need for discovering novel mutations versus genotyping known SNPs. Here, we detail three widely used techniques: Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Real-Time PCR with TaqMan® Probes.

Protocol 1: Sanger Sequencing for Mutation Discovery and Verification

Sanger sequencing is considered the gold standard for mutation detection due to its high accuracy. It is particularly useful for verifying the presence of a SNP and for identifying novel variants in a specific gene region.

Principle: This method involves amplifying the DNA region of interest using PCR, followed by a sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs). These ddNTPs terminate the DNA synthesis process at specific bases. The resulting DNA fragments of varying lengths are then separated by capillary electrophoresis, and the sequence is read by detecting the fluorescent signal of the incorporated ddNTPs.

Workflow Diagram:



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Sanger sequencing workflow for SNP detection.

Detailed Protocol:

- Genomic DNA Extraction:
 - Extract high-quality genomic DNA from the sample (e.g., blood, tissue biopsy, or saliva) using a commercial DNA extraction kit, following the manufacturer's instructions.
 - Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
- PCR Amplification:
 - Design PCR primers to amplify a ~300-500 bp fragment of the SOX30 gene that encompasses the C1432T mutation site. Primer design can be performed using tools like Primer3.
 - Prepare the PCR reaction mix as described in the table below.
 - Perform PCR using the specified thermal cycling conditions.
 - Verify the PCR product by running a small volume on a 1.5% agarose gel. A single band of the expected size should be visible.
- PCR Product Purification:
 - Purify the remaining PCR product to remove unincorporated dNTPs and primers using a PCR purification kit or enzymatic treatment (e.g., ExoSAP-IT™).
- Sanger Sequencing Reaction:
 - Prepare the sequencing reaction using the purified PCR product as a template. Use one of the PCR primers (either forward or reverse) for the sequencing reaction.
 - Submit the sequencing reaction for analysis on an automated capillary electrophoresis sequencer.
- Data Analysis:
 - Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV, SnapGene).

- Align the obtained sequence with the reference sequence of the SOX30 gene to identify any nucleotide variations, including the C1432T mutation.

Quantitative Data Summary for Sanger Sequencing PCR:

Component	Volume (per 25 µL reaction)	Final Concentration
2x PCR Master Mix	12.5 µL	1x
Forward Primer (10 µM)	1.0 µL	0.4 µM
Reverse Primer (10 µM)	1.0 µL	0.4 µM
Genomic DNA (20 ng/µL)	2.5 µL	50 ng
Nuclease-free Water	8.0 µL	-

Thermal Cycling Conditions:

Step	Temperature	Duration	Cycles
Initial Denaturation	95°C	5 minutes	1
Denaturation	95°C	30 seconds	35
Annealing	58-62°C	30 seconds	35
Extension	72°C	45 seconds	35
Final Extension	72°C	5 minutes	1
Hold	4°C	Indefinite	-

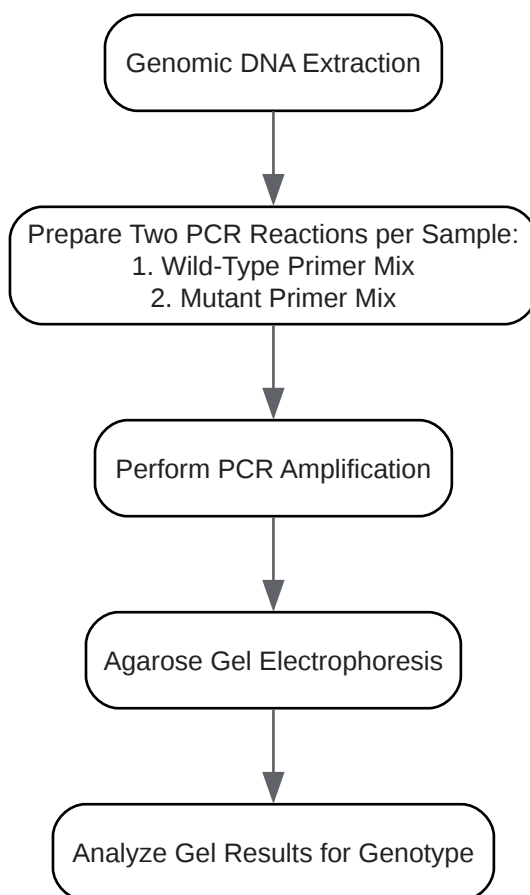
Annealing temperature should be optimized based on the specific primers used.

Protocol 2: Allele-Specific PCR (AS-PCR)

Allele-Specific PCR (also known as Amplification Refractory Mutation System or ARMS-PCR) is a rapid and cost-effective method for genotyping known SNPs.

Principle: This technique utilizes allele-specific primers designed so that their 3'-end corresponds to the SNP. A successful PCR amplification will only occur if the primer's 3'-end perfectly matches the template DNA. Two separate PCR reactions are typically performed for each sample: one with a primer specific for the wild-type allele (C at position 1432) and another with a primer for the mutant allele (T at position 1432). A common reverse primer is used in both reactions. The presence or absence of a PCR product in each reaction indicates the genotype. To improve specificity, an additional deliberate mismatch can be introduced at the penultimate (second to last) base of the 3' end of the allele-specific primers.

Workflow Diagram:



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Allele-Specific PCR workflow for SNP genotyping.

Detailed Protocol:

- **Primer Design:**
 - Design three primers:
 - Allele-Specific Forward Primer (Wild-Type): 3'-end terminates with 'C' corresponding to the wild-type allele.
 - Allele-Specific Forward Primer (Mutant): 3'-end terminates with 'T' corresponding to the mutant allele.
 - Common Reverse Primer: Binds downstream of the SNP site.
 - Optional: Introduce a destabilizing mismatch at the 3' penultimate base of the allele-specific primers to enhance specificity.
- **PCR Reaction Setup:**
 - For each DNA sample, prepare two separate PCR reactions as detailed in the table below. One reaction will contain the wild-type specific forward primer, and the other will contain the mutant-specific forward primer.
 - Include positive controls for homozygous wild-type, homozygous mutant, and heterozygous genotypes, as well as a no-template control (NTC).
- **PCR Amplification:**
 - Perform PCR using the thermal cycling conditions provided in the table.
- **Result Analysis:**
 - Analyze the PCR products by electrophoresis on a 2% agarose gel.
 - Determine the genotype based on the pattern of amplification:
 - Homozygous Wild-Type (C/C): A band will be present only in the reaction with the wild-type primer.

- Homozygous Mutant (T/T): A band will be present only in the reaction with the mutant primer.
- Heterozygous (C/T): A band will be present in both reactions.

Quantitative Data Summary for AS-PCR:

Component	Volume (per 20 µL reaction)	Final Concentration
2x PCR Master Mix	10.0 µL	1x
Allele-Specific Fwd Primer (10 µM)	0.8 µL	0.4 µM
Common Reverse Primer (10 µM)	0.8 µL	0.4 µM
Genomic DNA (10 ng/µL)	2.0 µL	20 ng
Nuclease-free Water	6.4 µL	-

Thermal Cycling Conditions:

Step	Temperature	Duration	Cycles
Initial Denaturation	95°C	2 minutes	1
Denaturation	95°C	20 seconds	30
Annealing	60-65°C	20 seconds	30
Extension	72°C	30 seconds	30
Final Extension	72°C	5 minutes	1
Hold	4°C	Indefinite	-

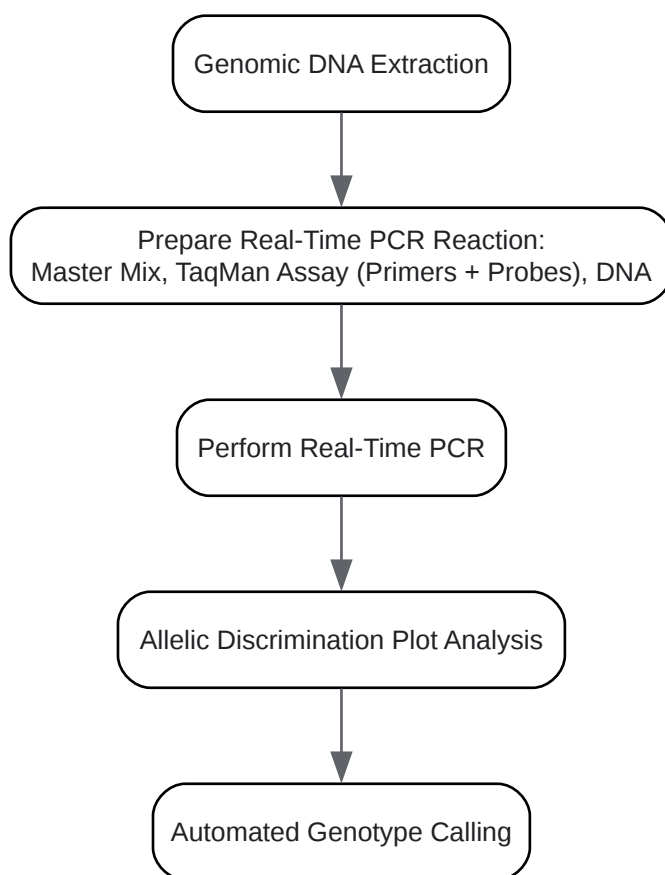
Annealing temperature should be optimized for primer specificity.

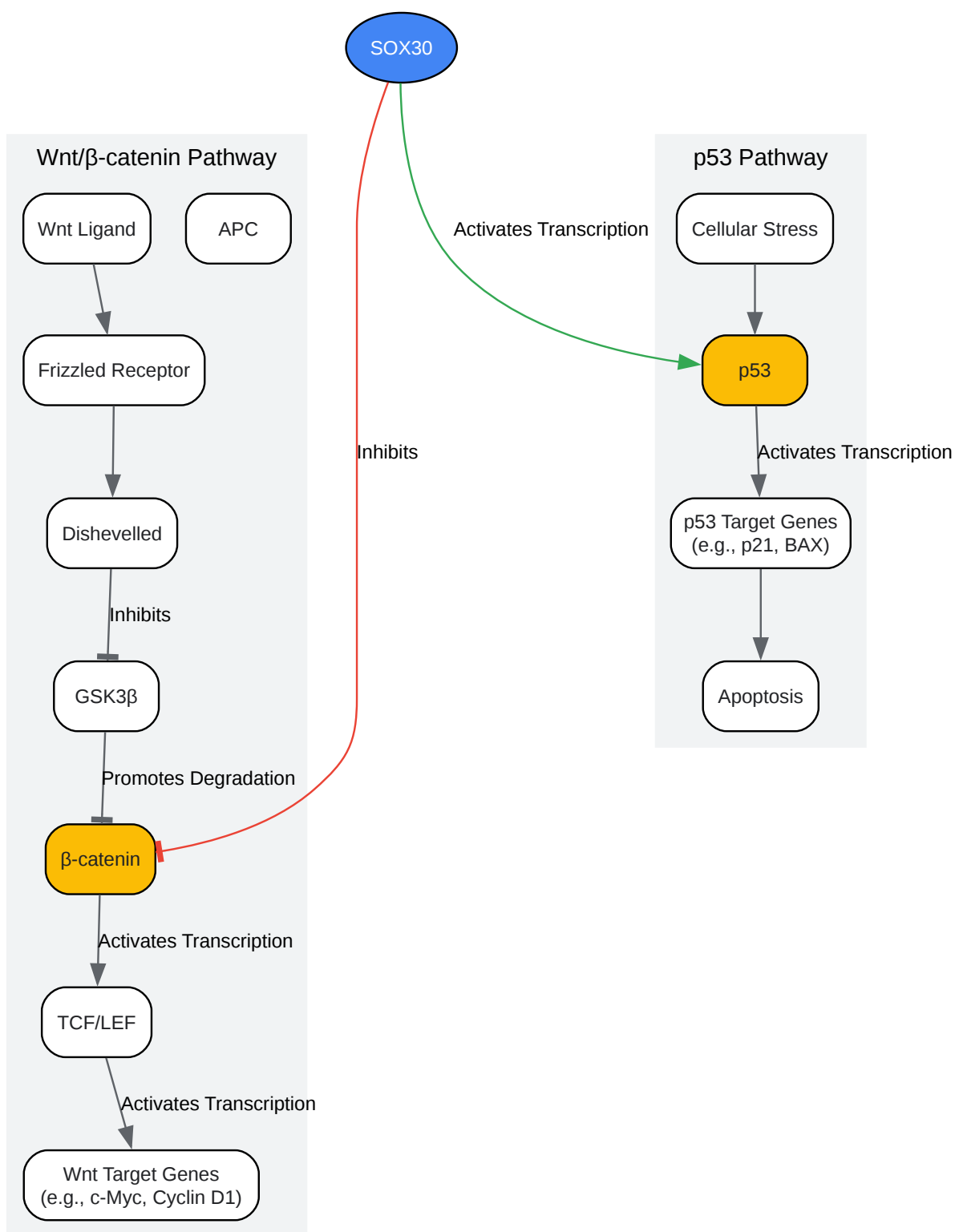
Protocol 3: Real-Time PCR with TaqMan® Probes

This is a high-throughput method that allows for rapid and accurate genotyping without the need for post-PCR processing like gel electrophoresis.

Principle: The TaqMan® SNP genotyping assay utilizes two allele-specific probes that bind to the SNP site. Each probe is labeled with a different fluorescent reporter dye (e.g., FAM and VIC) and a quencher. During PCR, if a probe is perfectly hybridized to its target sequence, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal. The specific fluorescence detected indicates which allele is present in the sample.

Workflow Diagram:





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